molecular formula C10H12N2 B1682396 Tolazoline CAS No. 59-98-3

Tolazoline

Cat. No. B1682396
CAS RN: 59-98-3
M. Wt: 160.22 g/mol
InChI Key: JIVZKJJQOZQXQB-UHFFFAOYSA-N
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Description

Tolazoline is a vasodilator used to treat pulmonary artery anomalies . It can interact to some degree with histamine, adrenergic, and cholinergic receptors . The mechanisms of its therapeutic effects are not clear . It is used in the treatment of persistent pulmonary hypertension of the newborn .


Synthesis Analysis

The synthesis of Tolazoline involves readily available and inexpensive substrates . The reaction conditions are mild and pure products are obtained without work-up and column purification . Thiazolines, which are an integral part of Tolazoline, are important building blocks in organic synthesis and have seen increased use in synthesis and catalysis .


Molecular Structure Analysis

Tolazoline has a chemical formula of C10H12N2 . Its molecular weight is 160.2157 . The structure of Tolazoline includes a 2-Benzyl-2-imidazoline .


Physical And Chemical Properties Analysis

Tolazoline has a chemical formula of C10H12N2 and a molecular weight of 160.22 . The hydrochloride form of Tolazoline has a molecular weight of 196.68 .

Scientific Research Applications

Vasodilatory Effects and Cardiovascular Applications

Tolazoline, known for its vasodilatory properties, has been extensively researched in various cardiovascular applications. For instance, it's been used as an adjunct in angiography, particularly in peripheral arteriography, to enhance the visualization of small vessels and assess the vascular dynamics in patients with pulmonary hypertension (Jacobs & Hanafee, 1967; Rudolph, Paul, Sommer, & Nadas, 1958). Its effectiveness in treating peripheral vascular trauma has also been highlighted, demonstrating significant improvements in blood flow and limb viability (Dickerman, Gewertz, Foley, & Fry, 1977).

Pulmonary Hypertension and Neonatal Care

In neonatal intensive care, tolazoline is utilized for treating hypoxia linked to persistent pulmonary hypertension of the newborn. Studies have shown its capability to alter blood flow distribution and brain metabolism, especially in hypotensive conditions induced by tolazoline in newborn dogs (Balsan, Cronin, Shaw, & Milley, 1990). Furthermore, its use in severe hyaline membrane disease in preterm infants demonstrated significant improvements in arterial oxygenation (McIntosh & Walters, 1979).

Immunomodulatory Effects

Tolazoline's potential immunomodulatory properties have been explored, with findings indicating its influence on delayed hypersensitivity and humoral responses (van Dijk, Rapis, Jacobse-Geels, & Willers, 1979).

Pharmacokinetic Studies

Various pharmacokinetic studies have been conducted on tolazoline, assessing its absorption, distribution, metabolism, and excretion. For instance, its pharmacokinetics and pharmacodynamic effects have been studied in horses (Casbeer & Knych, 2013), providing valuable insights into its use in veterinary medicine.

Molecular and Chemical Properties

Research into the molecular and chemical properties of tolazoline, including studies on its vaporization, fusion, and sublimation enthalpies, has contributed to a deeper understanding of its physical characteristics and potential applications (Umnahanant, 2019).

Safety And Hazards

Tolazoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

2-benzyl-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVZKJJQOZQXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
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Related CAS

59-97-2 (mono-hydrochloride)
Record name Tolazoline [INN:BAN]
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DSSTOX Substance ID

DTXSID3023683
Record name Tolazoline
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Molecular Weight

160.22 g/mol
Source PubChem
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Physical Description

Solid
Record name Tolazoline
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Solubility

1.36e+00 g/L
Record name Tolazoline
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Mechanism of Action

Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance.
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Product Name

Tolazoline

CAS RN

59-98-3
Record name Tolazoline
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Melting Point

174 °C
Record name Tolazoline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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